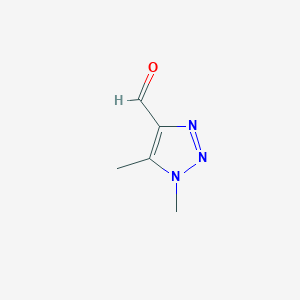

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

Description

Historical Development and Evolution of 1,2,3-Triazole Chemistry

The journey of 1,2,3-triazole chemistry began in the late 19th century, with the first mention of the "triazole" ring system attributed to Bladin in 1885. nih.gov Early synthetic methods were often arduous and lacked regiochemical control. A monumental leap forward occurred in the 1960s with Rolf Huisgen's extensive work on 1,3-dipolar cycloaddition reactions. organic-chemistry.orgresearchgate.net This thermal reaction between an azide (B81097) and an alkyne provided a direct route to the 1,2,3-triazole core, although it typically resulted in a mixture of 1,4- and 1,5-disubstituted isomers. spectrabase.com

The turn of the 21st century marked a revolutionary development with the independent reports by M. G. Finn, K. B. Sharpless, and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgresearchgate.netwikipedia.org This reaction, now the gold standard of "click chemistry," offered a solution to the regioselectivity problem, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions with near-perfect yields. organic-chemistry.orgorganic-chemistry.org This breakthrough dramatically accelerated the synthesis of triazole-based compounds. Complementing the CuAAC reaction, ruthenium-catalyzed cycloadditions were later developed to provide selective access to the 1,5-disubstituted isomers, further expanding the synthetic chemist's toolkit. spectrabase.com

Importance of Triazole Scaffolds in Modern Organic and Medicinal Chemistry

The 1,2,3-triazole ring is not just a synthetic curiosity; it is a privileged scaffold in medicinal chemistry and materials science. Its aromatic nature, stability to metabolic degradation, and capacity for hydrogen bonding and dipole-dipole interactions make it an ideal component in the design of bioactive molecules. cambridge.org This has led to the incorporation of the triazole nucleus in a wide range of FDA-approved drugs, including the antifungal agents fluconazole (B54011) and itraconazole, and the anticancer drugs letrozole (B1683767) and anastrozole. nih.govorganic-chemistry.orgwikipedia.orgcommonorganicchemistry.com The biological activities associated with 1,2,3-triazole derivatives are remarkably diverse, encompassing antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. The 1,2,3-triazole moiety has become a quintessential versatile synthon for several reasons. The reliability and orthogonality of the CuAAC "click" reaction mean that the triazole can be used as a stable and inert linker to connect different molecular fragments with high efficiency. organic-chemistry.orgcommonorganicchemistry.com Furthermore, the triazole ring is often employed as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to improve biological activity. Specifically, it can effectively mimic the geometry and electronic properties of an amide bond, a common linkage in biological systems, while offering superior chemical stability. spectrabase.comcambridge.org

Triazole aldehydes, such as the subject of this article, are particularly valuable as building blocks. The aldehyde functional group is a gateway to a vast number of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and a variety of condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. commonorganicchemistry.com This reactivity allows for the elaboration of the triazole scaffold into more complex and functionally diverse molecules. commonorganicchemistry.com

Chemical space refers to the ensemble of all possible molecules. Expanding the diversity of molecules available for screening is a primary goal in drug discovery. The robust and straightforward synthesis of 1,2,3-triazoles via click chemistry has enabled the rapid generation of large libraries of compounds for high-throughput screening. researchgate.net This allows researchers to explore a wider range of molecular structures and properties in the search for new therapeutic agents. Recent advancements in synthetic methodologies continue to broaden the accessible triazole chemical space, providing access to novel and more complex substitution patterns that were previously difficult to obtain. researchgate.net

Specific Focus on 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde within the Triazole Family

Within the vast family of triazoles, 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde (C₅H₇N₃O) is a specific derivative that serves as a valuable research chemical and synthetic intermediate. commonorganicchemistry.commdpi.com Its structure features the stable 1,2,3-triazole core, substituted with methyl groups at the N-1 and C-5 positions and a reactive carbaldehyde (formyl) group at the C-4 position.

While detailed, peer-reviewed synthetic procedures and characterization data for this specific compound are not widely available in the mainstream scientific literature, its synthesis can be conceptualized through established methods in heterocyclic chemistry. One plausible approach is the regioselective synthesis of the 1,5-dimethyl-1H-1,2,3-triazole core, followed by formylation. The formylation of electron-rich heterocycles can often be achieved using methods such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or through a lithiation-formylation sequence (using an organolithium reagent followed by a formylating agent like DMF). cambridge.orgcommonorganicchemistry.comijpcbs.com

The primary research significance of this compound lies in the synthetic versatility conferred by its formyl group. This functional group allows it to act as a key building block for more complex molecules.

Potential Chemical Transformations:

Oxidation: The aldehyde can be oxidized to the corresponding 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: The aldehyde can be reduced to form 1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol.

Condensation Reactions: It can react with various nucleophiles, such as amines, hydrazines, and stabilized carbanions (e.g., in Wittig or Knoevenagel reactions), to create a diverse array of derivatives with extended molecular frameworks.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Data |

| Molecular Formula | C₅H₇N₃O |

| IUPAC Name | 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde |

| PubChem CID | 28951132 |

| Core Structure | 1,2,3-Triazole |

| Key Functional Groups | Aldehyde (-CHO), N-Methyl, C-Methyl |

| Primary Role | Synthetic Intermediate, Research Chemical |

Overview of Research Scope and Methodology

This article provides a comprehensive overview of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde by situating it within the historical and chemical context of 1,2,3-triazole chemistry. The methodology involved a review of the scientific literature concerning the synthesis, properties, and applications of 1,2,3-triazoles and their carbaldehyde derivatives. The aim is to highlight the importance of the triazole scaffold as a versatile building block in organic and medicinal chemistry and to delineate the specific role and potential of the title compound as a functionalized synthon for further chemical elaboration.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4-5(3-9)6-7-8(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABPKWJMGRCUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Dimethyl 1h 1,2,3 Triazole 4 Carbaldehyde and Its Analogs

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its efficiency, reliability, and mild reaction conditions. jocpr.comnih.gov This reaction typically involves a terminal alkyne and an organic azide (B81097), which unite in the presence of a copper(I) catalyst to form a 1,2,3-triazole. nih.govwikipedia.org However, the standard CuAAC protocol almost exclusively yields 1,4-disubstituted 1,2,3-triazoles, making it an indirect route for synthesizing 1,5-disubstituted analogs like the target compound. organic-chemistry.orgnih.gov

The efficacy of the CuAAC reaction is highly dependent on the catalyst system and reaction conditions. researchgate.net Copper(I) is the active catalytic species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov The reaction is often accelerated by the use of ligands that stabilize the Cu(I) oxidation state and prevent catalyst aggregation.

Recent advancements have focused on developing more sustainable and efficient protocols. This includes the use of non-conventional energy sources and green solvents. nih.gov For instance, ultrasound and microwave irradiation have been shown to significantly reduce reaction times and improve yields. frontiersin.org The choice of solvent also plays a critical role, with reactions successfully performed in aqueous media, glycerol, and deep eutectic solvents (DESs). nih.gov

| Catalyst/Copper Source | Ligand/Additive | Solvent | Energy Source | Key Advantage | Reference |

|---|---|---|---|---|---|

| Cu(II) salt + Sodium Ascorbate | None | Water/t-BuOH | Conventional Heating | Classic, widely used method. | |

| CuI | Tris(triazolylmethyl)amine | Aqueous solutions | Room Temperature | Ligand accelerates reaction and stabilizes catalyst. | tdl.org |

| CuSO₄ + Sodium Ascorbate | None | Deep Eutectic Solvents (DESs) | Heating (85 °C) | Utilizes a green, recyclable solvent system. | nih.gov |

| Copper Acetate + Sodium Ascorbate | None | Benign Solvents | Ultrasound Irradiation | Reduced reaction time and improved yields. | |

| Cu(I) supported on silica | None | Aqueous Medium | Ultrasound Irradiation | Heterogeneous catalyst, easily recoverable. | researchgate.net |

The defining characteristic of the CuAAC reaction is its exceptional regioselectivity for 1,4-disubstituted products. wikipedia.orgorganic-chemistry.org Mechanistic studies, including DFT calculations, reveal that the reaction proceeds not as a concerted cycloaddition but through a stepwise pathway involving copper-acetylide intermediates. nih.govrsc.orgresearchgate.net The coordination of copper to the alkyne facilitates the deprotonation and subsequent reaction with the azide at the terminal nitrogen, leading specifically to the 1,4-isomer. wikipedia.orgnih.gov

In contrast, the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures, typically results in a mixture of both 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgorganic-chemistry.orgnih.gov

For the specific synthesis of 1,5-disubstituted 1,2,3-triazoles, a different catalyst is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted isomer exclusively. organic-chemistry.org This makes RuAAC the preferred "click" methodology for accessing the structural core of 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde and its analogs from a terminal alkyne and an azide. organic-chemistry.orgresearchgate.net

| Reaction Type | Catalyst | Typical Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Huisgen Cycloaddition | None (Thermal) | Elevated Temperature | Mixture of 1,4- and 1,5-isomers | wikipedia.orgorganic-chemistry.org |

| CuAAC ("Click Chemistry") | Copper(I) | Room Temperature, Aqueous Media | 1,4-disubstituted isomer | wikipedia.orgorganic-chemistry.orgnih.gov |

| RuAAC | Ruthenium (e.g., Cp*RuCl) | Varies | 1,5-disubstituted isomer | organic-chemistry.orgresearchgate.net |

Multi-Component Reaction Approaches for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. nih.gov These strategies are particularly valuable for the direct synthesis of highly functionalized triazoles, such as 1,2,3-triazole-4-carbaldehydes.

A highly effective one-pot strategy for synthesizing 1-substituted-4-formyl-1,2,3-triazoles utilizes the cycloaddition of an azide with a functionalized precursor like 3-dimethylaminoacrolein. mdpi.comresearchgate.net This approach circumvents the common two-step process of a CuAAC reaction with propargyl alcohol followed by oxidation to the aldehyde. mdpi.com

For example, a multigram-scale synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) was achieved through the direct cycloaddition of 4-nitrophenyl azide with 3-dimethylaminoacrolein. mdpi.comresearchgate.net This intermediate, FNPT, serves as a versatile reagent for the subsequent synthesis of various 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com The reaction of FNPT with primary amines, such as hexylamine, leads to the desired N-substituted triazole aldehyde in excellent yields. mdpi.com

| Alkyl Amine Precursor | Resulting Product | Yield | Reference |

|---|---|---|---|

| Hexylamine | 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | 94% | mdpi.com |

| Aminoacetaldehyde dimethyl acetal (B89532) | 1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde | 93% | mdpi.com |

| Allylamine | 1-(Prop-2-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde | 93% | mdpi.com |

| tert-Butyl glycinate | tert-Butyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate | 45% | mdpi.com |

The synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from FNPT and primary amines proceeds through a sequential reaction mechanism. This process involves a transamination/rearrangement sequence, which can be considered a variation of the Cornforth rearrangement. mdpi.com The reaction can be performed as a one-pot, two-step sequence where the initial cycloaddition to form the FNPT precursor is followed by the addition of the alkylamine, demonstrating the efficiency of tandem reaction design. mdpi.comresearchgate.net

Unconventional Synthetic Pathways

Beyond the well-established catalyzed cycloadditions, several unconventional pathways have been developed for triazole synthesis. These methods often provide access to substitution patterns that are difficult to achieve through standard routes.

One such approach is the metal-free, three-component reaction between primary amines, enolizable ketones, and an azide (e.g., 4-nitrophenyl azide) to generate 1,5-disubstituted 1,2,3-triazoles. neliti.com This method avoids the use of metal catalysts and provides direct access to the 1,5-substitution pattern. neliti.com

Intramolecular azide-alkyne cycloaddition (IAAC) represents another powerful strategy. mdpi.com In this approach, a molecule containing both an azide and an alkyne moiety is synthesized and subsequently cyclized. The proximity of the reacting groups often allows the reaction to proceed without a catalyst and can favor the 1,5-regiochemistry due to entropic advantages. mdpi.com MCRs can be cleverly designed to generate the necessary azido-alkyne precursor in situ, which then undergoes the intramolecular cyclization. mdpi.comeurekaselect.com

Solvent-Free or Green Chemistry Methodologies (e.g., HFIP-mediated syntheses)

Green chemistry principles are increasingly being integrated into the synthesis of 1,2,3-triazole derivatives, emphasizing the reduction of hazardous substances and the use of more sustainable reaction media. One notable advancement is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a powerful hydrogen bond-donating solvent or additive that can promote complex organic transformations under mild conditions.

A metal-free, three-component reaction has been developed for the synthesis of N-unsubstituted and N-substituted 1,2,3-triazoles using HFIP. nih.gov This one-pot methodology involves the reaction of aldehydes, nitroalkanes, and sodium azides or glycosyl azides. nih.gov The process is lauded for its operational simplicity, broad substrate scope, high yields, and excellent regioselectivity. nih.gov This strategy sequentially forms one C-C and two C-N bonds, offering a practical and efficient route to various triazole analogs. nih.gov Key advantages of this protocol include its mild reaction conditions and the avoidance of heavy metal catalysts, which can be toxic and difficult to remove from the final products. nih.govneliti.com

Table 1: Examples of HFIP-Mediated Synthesis of 1,2,3-Triazole Analogs

| Entry | Aldehyde | Nitroalkane | Azide | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Nitromethane | Sodium Azide | 4-Phenyl-1H-1,2,3-triazole | 85 |

| 2 | 4-Chlorobenzaldehyde | Nitromethane | Sodium Azide | 4-(4-Chlorophenyl)-1H-1,2,3-triazole | 90 |

| 3 | 4-Methoxybenzaldehyde | Nitroethane | Sodium Azide | 5-Methyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 82 |

This table is illustrative, based on typical outcomes of HFIP-mediated multicomponent reactions for triazole synthesis.

Flow Chemistry and Continuous-Flow Synthesis Adaptations

Flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of 1,2,3-triazoles, offering enhanced safety, scalability, and efficiency. nih.gov Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

A robust and versatile protocol for synthesizing 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established using a continuous-flow system with copper-on-charcoal as a heterogeneous catalyst. nih.govrsc.org In a typical setup, a solution containing an organic azide and an alkyne is passed through a heated column packed with the catalyst. nih.gov This methodology demonstrates good functional group tolerance and consistently high yields. nih.gov A significant advantage of this approach is the improved safety when handling potentially unstable reagents like organic azides. nih.gov Furthermore, the heterogeneous catalyst can be used for extended periods without a drop in conversion or yield, making it suitable for gram-scale production and industrial applications. nih.govnih.gov

Table 2: Continuous-Flow Synthesis of 1,4-Disubstituted 1,2,3-Triazole Analogs

| Entry | Azide | Alkyne | Temperature (°C) | Flow Rate (mL/min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl Azide | Phenylacetylene | 110 | 0.75 | 96 |

| 2 | Benzyl Azide | Phenylacetylene | 100 | 0.5 | 95 |

| 3 | 1-Azidohexane | 1-Heptyne | 120 | 0.5 | 92 |

Data compiled from studies on copper-catalyzed continuous-flow synthesis of 1,2,3-triazoles. nih.gov

Derivatization from Precursor Triazole Systems

The synthesis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde and its analogs can also be achieved by modifying a pre-formed triazole ring. This approach is valuable as it allows for the late-stage introduction of functional groups.

One common method is the oxidation of a corresponding precursor alcohol. For instance, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol can be oxidized to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde in high yield using an oxidizing agent like manganese dioxide (MnO2). This reaction is typically straightforward and provides the desired aldehyde with high purity.

A more sophisticated derivatization strategy involves using a versatile precursor like 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT). mdpi.comresearchgate.net This compound can react with various primary amines to generate a range of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com The reaction proceeds through imine formation, followed by a Cornforth rearrangement and subsequent hydrolysis to yield the final product. mdpi.com This pathway is particularly advantageous as it circumvents the need to handle low-boiling and potentially explosive alkyl azides, which are often required for direct synthesis. mdpi.com This method has been successfully applied to synthesize a variety of 1-alkyl-4-formyl-1,2,3-triazoles in moderate to excellent yields. mdpi.comresearchgate.net

Table 3: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde Analogs from FNPT

| Entry | Primary Amine | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Hexylamine | iPrOH | 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | 94 |

| 2 | Benzylamine | iPrOH | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | 82 |

| 3 | Allylamine | iPrOH | 1-Allyl-1H-1,2,3-triazole-4-carbaldehyde | 93 |

| 4 | Aminoacetaldehyde dimethyl acetal | iPrOH | 1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde | 93 |

Data sourced from research on the derivatization of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. mdpi.com

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of molecules like 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis (e.g., GIAO calculations)

High-Resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, ¹H and ¹³C NMR would confirm the presence and connectivity of all non-hydrogen atoms.

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the aldehyde proton (-CHO), the N-methyl group (N-CH₃), and the C-methyl group (C₅-CH₃). The aldehyde proton would appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The two methyl groups would appear as sharp singlets further upfield, with the N-methyl protons likely appearing at a slightly different chemical shift than the C-methyl protons due to their different electronic environments.

¹³C NMR: The carbon NMR spectrum would provide evidence for all five carbon atoms in the molecule: the carbonyl carbon of the aldehyde (δ > 180 ppm), the two distinct triazole ring carbons (C₄ and C₅), and the two methyl carbons.

Computational methods, such as Gauge-Including Atomic Orbital (GIAO) calculations, are often employed to predict NMR chemical shifts. By comparing the experimentally observed shifts with the calculated values for different possible conformations, researchers can gain insight into the molecule's preferred three-dimensional structure in solution.

Table 1: Predicted ¹H and ¹³C NMR Spectral Features for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | Aldehyde (-CH O) | ~9.0 - 10.5 | Singlet (s) | Highly deshielded proton. |

| ¹H | N-Methyl (N-CH ₃) | ~3.5 - 4.5 | Singlet (s) | Attached to a nitrogen atom in an aromatic ring. |

| ¹H | C-Methyl (C₅-CH ₃) | ~2.0 - 3.0 | Singlet (s) | Attached to a carbon atom in an aromatic ring. |

| ¹³C | Aldehyde (C =O) | ~180 - 190 | N/A | Characteristic chemical shift for an aldehyde carbonyl. |

| ¹³C | Triazole Ring (C ₄) | ~140 - 150 | N/A | Carbon atom attached to the aldehyde group. |

| ¹³C | Triazole Ring (C ₅) | ~130 - 140 | N/A | Carbon atom attached to the C-methyl group. |

| ¹³C | N-Methyl (N-C H₃) | ~30 - 40 | N/A | Methyl carbon bonded to a nitrogen atom. |

| ¹³C | C-Methyl (C₅-C H₃) | ~10 - 20 | N/A | Methyl carbon bonded to a carbon atom. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present.

IR Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch, typically found in the region of 1680-1710 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the methyl and aldehyde groups (around 2850-3000 cm⁻¹ and 2720-2820 cm⁻¹, respectively) and vibrations associated with the triazole ring (C=N and N=N stretches) in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch is often weaker in the Raman spectrum, the vibrations of the triazole ring, which involve changes in polarizability, would be expected to produce strong signals.

Table 2: Predicted Vibrational Spectroscopy Bands for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch | Aldehyde | 1680 - 1710 | Strong | Weak to Medium |

| C-H Stretch (sp²) | Aldehyde C-H | 2720 - 2820 | Medium, often two bands | Medium |

| C-H Stretch (sp³) | Methyl groups | 2850 - 3000 | Medium to Strong | Medium to Strong |

| C=N / N=N Stretches | Triazole Ring | 1400 - 1600 | Medium | Strong |

| C-N Stretch | Triazole Ring | 1200 - 1350 | Medium to Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (e.g., TD-DFT analysis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring is an aromatic system, and the attached carbaldehyde group is a chromophore. The spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated system of the triazole ring and the carbonyl group. A weaker n → π* transition associated with the lone pair of electrons on the carbonyl oxygen may also be observed at a longer wavelength. Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra, which can aid in the precise assignment of these electronic transitions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, HRMS would be used to verify its molecular formula of C₅H₇N₃O by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically to within a few parts per million).

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₇N₃O |

| Calculated Exact Mass ([M+H]⁺) | 126.0662 Da |

| Expected Observation | An experimental mass-to-charge ratio (m/z) that matches the calculated value to within 0.001 Da. |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield a three-dimensional model of the molecule, offering precise measurements of bond lengths, bond angles, and torsion angles.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would confirm the planarity of the 1,2,3-triazole ring. Key parameters to be determined would include:

Bond Lengths: The C=O bond of the aldehyde, the C-C and C-N bonds within the triazole ring, and the N-N bonds. These lengths would provide insight into the degree of electron delocalization within the aromatic system.

Bond Angles: The angles within the five-membered ring and the angles involving the substituent groups, which would reveal any steric strain.

Torsion Angles: The torsion angle between the plane of the triazole ring and the aldehyde group would be of particular interest, indicating whether the aldehyde is co-planar with the ring, which would maximize electronic conjugation. Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing could also be identified.

Although a specific crystal structure for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is not publicly available, analysis of related structures shows that the triazole ring is planar, and the aldehyde group often exhibits a high degree of co-planarity.

Chiroptical Properties (If Applicable)

There is no information available in the scientific literature to suggest that 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is a chiral molecule or that it exhibits any chiroptical properties such as optical rotation, circular dichroism, or circularly polarized luminescence. The molecule does not possess a stereocenter, and there is no indication of atropisomerism or other forms of chirality. Therefore, this section is not applicable based on the current body of scientific knowledge.

Reactivity and Transformational Chemistry of the Carbaldehyde Moiety

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbaldehyde group makes the carbonyl carbon an electrophilic center, prime for attack by nucleophiles. This fundamental reactivity leads to the formation of various addition products.

Formation of Imines, Hydrazones, and Oximes

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde reacts with primary amines, hydrazines, and hydroxylamine (B1172632) in condensation reactions to yield imines (Schiff bases), hydrazones, and oximes, respectively. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule. youtube.commasterorganicchemistry.comnih.gov

Imines: The reaction with primary amines (R-NH₂) results in the formation of a C=N double bond, characteristic of imines. This transformation is often catalyzed by mild acid. masterorganicchemistry.com The general synthesis involves the reaction between an aldehyde and a primary amine, a process known as a condensation reaction where water is eliminated. masterorganicchemistry.com

Hydrazones: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. nih.govwjpls.org These reactions are a common pathway for preparing hydrazide-based compounds. nih.gov

Oximes: The reaction with hydroxylamine (NH₂OH) produces oximes. nih.gov This conversion is a significant reaction in organic chemistry as oximes are highly crystalline compounds used for the protection, purification, and characterization of carbonyl compounds. nih.gov

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydrazine (R-NH-NH₂) | Hydrazone | |

| Hydroxylamine (NH₂OH) | Oxime |

Alcohol and Acetal (B89532) Formation

The carbaldehyde moiety can undergo nucleophilic addition with alcohols. In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals as intermediates, which can then react with a second equivalent of the alcohol to form stable acetals. libretexts.orglibretexts.org This reaction is reversible and can be controlled by managing the reaction conditions, such as removing the water byproduct to drive the equilibrium towards acetal formation. youtube.commasterorganicchemistry.com

Furthermore, the aldehyde group can be reduced to a primary alcohol. smolecule.com

| Reactant(s) | Conditions | Product |

|---|---|---|

| Alcohol (R-OH) | Acid Catalyst | Hemiacetal / Acetal |

| Reducing Agent (e.g., NaBH₄) | - | Primary Alcohol |

Condensation Reactions

Condensation reactions involving the carbaldehyde group are crucial for forming new carbon-carbon bonds, enabling the extension of the molecular framework.

Aldol Condensations and Chalcone (B49325) Derivatives

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde can participate in base-catalyzed aldol-type condensation reactions, most notably the Claisen-Schmidt condensation, with ketones that have α-hydrogens (e.g., acetophenones). wjpls.org This reaction leads to the formation of α,β-unsaturated ketones, known as chalcones. wjpls.orgrkmmanr.org These 1,2,3-triazole-tethered chalcone derivatives are synthesized by condensing the triazole carbaldehyde with aryl ketones in the presence of a suitable condensing agent. wjpls.orgrkmmanr.org The reactive α,β-unsaturated keto function in chalcones makes them valuable synthons for various heterocyclic compounds. wjpls.org

| Reactant | Reaction Type | Product Class |

|---|---|---|

| Aryl Ketone (e.g., Acetophenone) | Claisen-Schmidt Condensation | Triazole-tethered Chalcone |

Knoevenagel Condensations

The Knoevenagel condensation is another key carbon-carbon bond-forming reaction for this aldehyde. wikipedia.org It involves the reaction of the carbaldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile (B47326), or malonic acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgresearchgate.net The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an electron-deficient alkene. wikipedia.org When malonic acid is used, the condensation can be followed by decarboxylation, a variant known as the Doebner modification. wikipedia.org

| Active Methylene Compound | Catalyst | Product Type |

|---|---|---|

| Diethyl malonate | Weak Base (e.g., Piperidine) | α,β-unsaturated ester |

| Malononitrile | Weak Base (e.g., Piperidine) | α,β-unsaturated nitrile |

| Malonic acid | Pyridine (Doebner modification) | α,β-unsaturated carboxylic acid (after decarboxylation) |

Oxidation and Reduction Pathways

The aldehyde group of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, highlighting its versatility as a synthetic intermediate. smolecule.com

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂), converts the carbaldehyde to 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to the corresponding primary alcohol, (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol. smolecule.commdpi.com

| Transformation | Typical Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄, MnO₂ | 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol |

Wittig and Related Olefination Reactions

The Wittig reaction and its variations are powerful methods for the conversion of aldehydes into alkenes. organic-chemistry.orgorganic-chemistry.orglumenlearning.com In the context of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, these reactions would involve the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. Subsequent decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orgmasterorganicchemistry.com

While the Wittig reaction is a widely applied synthetic tool, specific literature detailing the reaction of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde with various Wittig reagents is not extensively documented in readily available scientific sources. However, the general principles of the Wittig and Horner-Wadsworth-Emmons (HWE) olefination reactions can be extrapolated to predict the expected outcomes. youtube.comwikipedia.org The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is a notable alternative that often favors the formation of (E)-alkenes. harvard.edunih.gov

The expected products of such reactions would be 1,5-dimethyl-4-(alkenyl)-1H-1,2,3-triazoles, where the nature of the alkenyl substituent is determined by the structure of the phosphorus ylide or phosphonate reagent employed. The stereochemical outcome of the reaction, affording either the (E)- or (Z)-isomer of the alkene, would be influenced by factors such as the nature of the substituents on the ylide and the reaction conditions. wikipedia.org

Table 1: Hypothetical Wittig Olefination Reactions of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

| Wittig Reagent (Phosphorus Ylide) | Expected Alkene Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1,5-Dimethyl-4-vinyl-1H-1,2,3-triazole |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 4-(Prop-1-en-1-yl)-1,5-dimethyl-1H-1,2,3-triazole |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | 1,5-Dimethyl-4-styryl-1H-1,2,3-triazole |

Note: This table represents predicted products based on the general mechanism of the Wittig reaction, as specific experimental data for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde was not found in the searched literature.

Cyclization Reactions Leading to Annulated Heterocycles

The aldehyde functionality of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde serves as a key electrophilic center for the construction of fused heterocyclic ring systems. These reactions typically involve condensation with a difunctional nucleophile, followed by an intramolecular cyclization and dehydration sequence.

The synthesis of triazolo-fused pyridines, pyrazines, and azepines from 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde would be a valuable strategy for accessing novel polycyclic heteroaromatic compounds.

The formation of triazolo-fused pyridines could potentially be achieved through the reaction of the carbaldehyde with active methylene compounds containing a nitrile group, such as malononitrile or ethyl cyanoacetate, in the presence of a suitable base. This type of reaction, often a variation of the Knoevenagel condensation followed by cyclization, is a common method for pyridine ring annulation. lp.edu.ua

For the synthesis of triazolo-fused pyrazines , a plausible approach would involve the condensation of the carbaldehyde with a 1,2-diamine. For instance, reaction with ethylenediamine (B42938) could, in principle, lead to a dihydropyrazine (B8608421) intermediate that could be subsequently oxidized to the aromatic triazolo[4,5-b]pyrazine system. General methods for the synthesis of fused pyrazines often involve the condensation of a 1,2-dicarbonyl compound with a diamine, or the cyclization of a diamino-heterocycle. nih.govresearchgate.net

The construction of triazolo-fused azepines represents a greater synthetic challenge due to the entropic unfavorability of forming a seven-membered ring. However, intramolecular cyclization strategies, potentially involving a pre-functionalized side chain introduced via the carbaldehyde, could be envisioned. nih.govbeilstein-archives.orgbeilstein-archives.orgmdpi.com

Despite the synthetic potential, specific examples of these cyclization reactions starting from 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde are not well-documented in the surveyed scientific literature.

The reaction of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde with appropriate sulfur-containing nucleophiles could provide access to triazolo-fused thiazole (B1198619) and thiadiazine ring systems.

The synthesis of a thiazole ring fused to the triazole core could be explored through reactions with compounds containing both a thiol and an amino group, such as 2-aminothiophenol, or through multi-component reactions. The Hantzsch thiazole synthesis is a classical method for thiazole formation, typically involving the reaction of an α-haloketone with a thioamide. wikipedia.org A variation of this could potentially be adapted.

The formation of triazolo-thiadiazines would likely involve the reaction of the carbaldehyde with a hydrazine derivative bearing a thiol group, or a related synthon. For instance, reaction with thiocarbohydrazide (B147625) or its derivatives can lead to the formation of triazolo[3,4-b] wikipedia.orgorganic-chemistry.orgresearchgate.netthiadiazines. researchgate.netnih.govtandfonline.comscispace.comresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance between accuracy and computational cost.

Ground State Geometry Optimization and Conformational Analysis

Conformational analysis of this molecule would primarily focus on the orientation of the carbaldehyde group relative to the triazole ring. Rotation around the C4-C(aldehyde) bond would lead to different conformers. Studies on other 1,5-disubstituted 1,2,3-triazoles have shown that multiple low-energy conformers can exist, often with small energy differences between them. For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, it is expected that the aldehyde group could exist in either a syn or anti conformation with respect to the N3 atom of the triazole ring, with potential for non-planar arrangements to relieve steric hindrance. The presence of the methyl group at the adjacent C5 position could influence the preferred orientation of the aldehyde group.

Systematic conformational scans using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be necessary to identify all possible low-energy conformers and their relative stabilities. Such studies on similar 1,5-disubstituted triazoles have revealed a diverse conformational landscape, which can be crucial for their application in materials science and medicinal chemistry.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For triazole derivatives, the HOMO is typically localized on the electron-rich regions, while the LUMO is found on the electron-deficient parts of the molecule. In 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, the triazole ring and the lone pairs of the nitrogen atoms would contribute significantly to the HOMO, while the π* orbital of the carbaldehyde group would likely have a major contribution to the LUMO. The HOMO-LUMO gap for substituted triazoles can vary, but it generally falls in a range that indicates good stability.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is useful for predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, the nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group are expected to be regions of high electron density (negative potential). Conversely, the hydrogen atoms of the methyl and aldehyde groups, as well as the region around the triazole ring protons, would exhibit positive electrostatic potential.

Table 1: Predicted Electronic Properties of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde (based on related compounds)

| Property | Predicted Characteristic |

|---|---|

| HOMO | Localized on the triazole ring and nitrogen lone pairs. |

| LUMO | Primarily associated with the π* orbital of the carbaldehyde group. |

| HOMO-LUMO Gap | Expected to be in a range indicating moderate to high stability. |

| MEP Negative Regions | Nitrogen atoms of the triazole ring and the oxygen of the carbaldehyde group. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, characteristic vibrational frequencies would include:

C-H stretching vibrations from the methyl and aldehyde groups.

C=O stretching of the carbaldehyde group, which is typically a strong band in the IR spectrum.

N=N and C=N stretching vibrations within the triazole ring.

Ring deformation modes of the triazole skeleton.

C-N and C-C stretching vibrations.

Bending vibrations of the various functional groups.

Studies on the parent 1,2,3-triazole have provided a basis for the assignment of its fundamental vibrational frequencies. For substituted triazoles, the calculated frequencies are generally in good agreement with experimental data, although scaling factors are often applied to correct for anharmonicity and basis set deficiencies. A detailed vibrational analysis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde would allow for a precise correlation between its computed vibrational spectrum and experimentally obtained data, aiding in its structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretch (aromatic/aldehyde) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=O Stretch | 1720 - 1680 |

| C=N and N=N Stretch (ring) | 1600 - 1400 |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Molecules with large hyperpolarizabilities are promising candidates for NLO materials. Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, NBO analysis could provide insights into:

The nature of the bonds within the triazole ring and with the substituents.

The hybridization of the atoms.

The delocalization of electron density from lone pairs into antibonding orbitals, which indicates hyperconjugative interactions. These interactions contribute to the stability of the molecule.

The charge distribution on each atom, providing a more detailed picture than Mulliken population analysis.

NBO analysis on similar heterocyclic systems has been used to explain their stability and reactivity patterns. For the title compound, it would likely reveal significant delocalization of the lone pair electrons of the nitrogen atoms into the antibonding orbitals of the ring, contributing to its aromaticity and stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of molecules over time.

For a small molecule like 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, MD simulations could be employed to:

Explore its conformational landscape in different solvents and at various temperatures.

Study the dynamics of the rotation of the carbaldehyde group.

Investigate its aggregation behavior in the condensed phase.

Simulate its interactions with other molecules or surfaces.

While MD simulations are more commonly applied to large biomolecules, their application to small molecules can reveal important information about their dynamic properties that are not accessible from static quantum chemical calculations. For instance, understanding the conformational flexibility of the carbaldehyde group could be important if this molecule is considered as a building block for larger functional materials.

Conformational Dynamics and Stability

A detailed computational analysis of the conformational dynamics and stability of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde has not been reported. Such a study would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to identify the most stable conformations of the molecule.

The primary focus of such an investigation would be the rotational barrier around the single bond connecting the carbaldehyde group to the triazole ring. By performing a potential energy surface (PES) scan for the rotation of this dihedral angle, researchers could identify the global and local energy minima, which correspond to the most stable conformers. The energy maxima on this surface would represent the transition states for interconversion between conformers, allowing for the calculation of rotational energy barriers. These calculations would provide insight into the flexibility of the molecule and the relative populations of different conformers at various temperatures. However, at present, no such data has been published for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde.

Solvent Effects on Molecular Properties

The influence of solvents on the molecular properties of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde has not been specifically documented in computational studies. Theoretical investigations into solvent effects are crucial for understanding a molecule's behavior in different chemical environments.

Typically, such studies employ implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) within the framework of DFT calculations. These models simulate the bulk electrostatic effects of a solvent on the solute molecule. A computational study would likely investigate how properties such as molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) change in solvents of varying polarity (e.g., water, ethanol, chloroform, and dimethyl sulfoxide). This information is valuable for predicting solubility, reactivity, and spectral shifts in different media. For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, however, such theoretical data is not currently available.

Reaction Mechanism Elucidation via Computational Methods

There is a lack of published research detailing the elucidation of reaction mechanisms involving 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde through computational methods. The aldehyde functionality suggests that this compound could participate in various reactions, such as nucleophilic additions, condensations, and oxidations.

Transition State Analysis and Activation Barriers

No computational studies on the transition state analysis and activation barriers for reactions involving 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde have been found. A theoretical investigation of its reaction mechanisms would involve locating the transition state structures for specific reactions.

For example, in a nucleophilic addition to the carbonyl group, computational chemists would model the reaction pathway, identify the transition state, and calculate the activation energy barrier. This provides quantitative insight into the reaction kinetics. Methods such as DFT are standard for such analyses. The absence of these studies means that the kinetics and mechanistic pathways of reactions involving this specific triazole aldehyde remain unexplored from a theoretical standpoint.

Regioselectivity and Stereoselectivity Prediction

Theoretical predictions regarding the regioselectivity and stereoselectivity of reactions in which 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is a reactant are not available in the literature. While the synthesis of substituted 1,2,3-triazoles often involves computational studies to predict regioselectivity (e.g., in [3+2] cycloaddition reactions), the subsequent reactivity of the substituted product is not well-documented for this compound.

Computational methods could be used to predict, for instance, the facial selectivity of a nucleophilic attack on the carbonyl carbon if a prochiral center is formed. By comparing the activation energies of the different possible reaction pathways leading to various regioisomers or stereoisomers, a prediction of the major product can be made. Without such studies, predictions of selectivity for this compound rely solely on established experimental trends for similar functional groups.

In Silico ADME and Drug-Likeness Prediction (Focus on Theoretical Pharmacokinetic Descriptors)

While in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness predictions are common for novel triazole derivatives in medicinal chemistry research, specific data for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is not reported in the scientific literature. pensoft.net Such studies are vital for the early-stage assessment of a compound's potential as a drug candidate.

Theoretical pharmacokinetic descriptors are typically calculated using various computational models and software. These descriptors help in evaluating the drug-likeness of a molecule based on established guidelines like Lipinski's Rule of Five. The table below presents a hypothetical set of ADME and drug-likeness parameters that would be calculated for this compound, based on the methodologies seen for other triazole derivatives. It is important to note that the values in this table are not from a published study on this specific compound but are illustrative of the parameters that would be assessed.

Table 1: Hypothetical In Silico ADME and Drug-Likeness Descriptors for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

| Property | Predicted Value | General Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | Data not available | Determines size and influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | Data not available | Indicates lipophilicity, affecting absorption and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Data not available | Relates to hydrogen bonding potential and cell permeability. |

| Hydrogen Bond Donors | Data not available | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | Data not available | Influences solubility and receptor binding. |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal (GI) Absorption | Data not available | Prediction of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeation | Data not available | Predicts the ability to cross the BBB and act on the central nervous system. |

| CYP450 Inhibition | Data not available | Predicts potential for drug-drug interactions through inhibition of metabolic enzymes. |

| Drug-Likeness | ||

| Lipinski's Rule of Five Violations | Data not available | A rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug in humans. |

Without dedicated in silico studies, the pharmacokinetic profile and drug-likeness of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde remain unevaluated.

Applications As Advanced Organic Synthesis Building Blocks

Construction of Complex Polyheterocyclic Systems

The stable yet functionalized nature of the 1,5-dimethyl-1,2,3-triazole scaffold is ideal for the synthesis of larger, more complex heterocyclic architectures. The aldehyde group serves as a primary reaction site for chain extension and cyclization reactions.

Molecules containing multiple triazole units are of significant interest due to their unique coordination properties and biological activities. 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde can be elaborated into structures bearing multiple triazole rings through sequential synthetic steps. For instance, the aldehyde can be converted into an alkyne or azide (B81097) functionality. These transformed molecules can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to link with other triazole-containing building blocks, leading to the regioselective formation of multi-triazole systems. frontiersin.org

The 1,2,3-triazole unit is a powerful building block in supramolecular chemistry and the construction of macrocycles. nih.govresearchgate.netrsc.org It can act as a rigid linker and participate in various noncovalent interactions, such as hydrogen bonding and dipole-dipole interactions. rsc.org The aldehyde group of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde can be used as a reactive handle to synthesize bifunctional linear precursors. For example, a precursor containing this triazole aldehyde at one end and a complementary reactive group at the other can undergo intramolecular cyclization to form macrocyclic structures. semanticscholar.orgnih.gov

Furthermore, the triazole ring itself can engage in anion recognition, a key aspect of supramolecular chemistry. beilstein-journals.org By incorporating this moiety into larger host molecules, researchers can design sophisticated systems for sensing or transport. The synthesis often relies on the CuAAC reaction to form the macrocyclic structure, which can then be further functionalized. nih.govbeilstein-journals.org

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is an excellent scaffold for DOS due to the predictable reactivity of its aldehyde group. The stable triazole core provides a consistent structural foundation, while the aldehyde allows for a multitude of chemical transformations to introduce diversity.

The table below outlines several common reactions that can be employed to generate a diverse library of compounds from this starting material.

| Reaction Type | Reagent/Catalyst | Functional Group Conversion |

| Reductive Amination | Amine, NaBH(OAc)₃ | Aldehyde → Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide | Aldehyde → Alkene |

| Grignard Reaction | Organomagnesium Halide | Aldehyde → Secondary Alcohol |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | Aldehyde → α,β-Unsaturated System |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Aldehyde → Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH₄) | Aldehyde → Primary Alcohol |

By applying these reactions with a wide range of different reagents, a vast chemical space can be explored, starting from a single, readily accessible triazole building block.

Precursors for Advanced Materials

The electronic properties of the 1,2,3-triazole ring, combined with the synthetic accessibility provided by the aldehyde group, make 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde a valuable precursor for advanced materials with applications in sensing and electronics.

Triazole-based compounds have been extensively investigated as chemosensors for detecting various analytes, including metal ions and anions. nanobioletters.comresearchgate.net The nitrogen-rich triazole ring can act as a binding site, while the aromatic system can be part of a larger chromophore or fluorophore. nanobioletters.com The aldehyde group of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is a convenient point for attaching a signaling unit. For example, condensation with an aniline- or phenol-containing fluorophore can create a Schiff base, extending the π-conjugated system and altering the photophysical properties of the molecule upon analyte binding. This change in fluorescence or color can be used for detection. A simple 1,4-diaryl-1,2,3-triazole containing a phenol (B47542) moiety has been shown to act as a "turn-on" fluorescence sensor for fluoride (B91410) ions. rsc.org

Conjugated polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 1,2,3-triazole ring is an electron-deficient unit, and its incorporation into a polymer backbone can be used to tune the electronic properties of the material. The aldehyde functionality of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde allows it to be used as a monomer in polymerization reactions. For example, it can undergo condensation polymerization (e.g., Knoevenagel or Horner-Wadsworth-Emmons reactions) with monomers containing active methylene or phosphonate (B1237965) groups to create conjugated polymers with alternating electron-rich and electron-deficient units. This donor-acceptor structure is beneficial for optoelectronic applications by lowering the bandgap and influencing charge transport properties.

Molecular Basis of Potential Biological Activities and Structure Activity Relationships Sar

Design and Synthesis of Analogs with Potential Biological Relevance

The strategic design and synthesis of analogs are fundamental to optimizing the biological activity of a lead compound. For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, this involves modifying the core scaffold and integrating it into larger, more complex molecular architectures.

The chemical versatility of the 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde scaffold is largely centered on the reactivity of its formyl (aldehyde) group. smolecule.com This group is susceptible to a range of chemical reactions, making it an excellent point for diversification.

Condensation Reactions : The aldehyde functional group can readily undergo condensation reactions with various nucleophiles, particularly primary amines, to form imines (Schiff bases). smolecule.commdpi.com This reaction is a cornerstone for creating extensive libraries of derivatives. A common synthetic strategy involves reacting 1-substituted-4-formyl-1,2,3-triazoles with different amines to produce a diverse set of analogs for biological screening. mdpi.comresearchgate.net

Multi-component Reactions : Advanced synthetic methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, are pivotal in synthesizing the triazole core itself. nih.gov These reactions allow for the efficient assembly of 1,4- or 1,5-disubstituted triazoles from a wide range of azides and alkynes, providing access to a vast chemical space of analogs. nih.govnih.gov

A prominent strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are linked together to produce a single molecule with potentially enhanced activity or a dual mode of action. researchgate.net The 1,2,3-triazole scaffold is an excellent linker for this purpose due to its straightforward synthesis and chemical stability.

Researchers have successfully incorporated 1,2,3-triazole moieties into hybrid structures with other heterocyclic systems known for their biological relevance, such as 1,3,4-oxadiazole (B1194373) and pyrazine (B50134). nih.govrsc.org For example, a library of 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole derivatives was synthesized and evaluated for anticancer activities. nih.gov Similarly, hybrid compounds amalgamating pyrazine and 1,2,4-triazole (B32235) scaffolds have been developed as potent antitubercular agents. rsc.org These studies underscore the potential of using 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde as a building block for constructing novel hybrid molecules with diverse therapeutic applications. nih.gov

Computational Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This in silico technique provides crucial insights into the molecular basis of a compound's biological activity, guiding the design of more potent and selective inhibitors. pensoft.net

Derivatives of triazoles have been extensively studied through molecular docking to understand their interactions with key cancer-related proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3.

EGFR Interaction : EGFR is a critical target in cancer therapy. nih.gov Docking studies of 1,2,4-triazole derivatives within the ATP-binding site of EGFR have revealed key binding patterns. acs.orgresearchgate.net These studies help to correlate the molecular structure of the compounds with their inhibitory potency. acs.org For instance, a docking simulation of a potent benzimidazole-tethered 1,2,4-triazole compound highlighted its possible binding interactions within the active sites of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. acs.orgresearchgate.net

CDK4-Cyclin D3 Interaction : The CDK4/cyclin D complex is a central regulator of the cell cycle's G1 phase, and its aberrant activity is common in many cancers. nih.gov Molecular docking of potential inhibitors into the solved structure of the CDK4/cyclin D complex (PDB ID: 2W99) allows for the evaluation of binding affinities and the identification of potential binding sites. nih.gov The process involves preparing the protein structure, optimizing the ligand geometry, and then predicting the most favorable binding poses based on scoring functions that account for non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov

A primary goal of molecular docking is to quantify the binding affinity between a ligand and its protein target, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. pensoft.net

These computational analyses can pinpoint the specific amino acid residues within the protein's active site that form crucial interactions with the ligand. biointerfaceresearch.com These interactions typically include:

Hydrogen Bonds : Essential for anchoring the ligand in the correct orientation within the binding pocket.

π-π Stacking : Occurs between aromatic rings of the ligand and specific amino acid residues like phenylalanine, tyrosine, or histidine. pensoft.net

By identifying these key interactions, medicinal chemists can rationally design new analogs with modified functional groups to enhance binding affinity and, consequently, biological activity. nih.gov The table below summarizes typical interactions observed in docking studies of triazole derivatives with protein kinases.

| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Predicted Binding Affinity (Example Range) |

| EGFR | Met793, Leu718, Val726, Ala743, Lys745 | Hydrogen Bonds, Hydrophobic Interactions | -7.0 to -9.5 kcal/mol |

| CDK4/Cyclin D3 | Val96, His95, Thr102, Asp99 | Hydrogen Bonds, Hydrophobic Interactions | -8.0 to -9.7 kcal/mol nih.gov |

This table is illustrative and compiles representative data from studies on various triazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of newly designed molecules before their synthesis, thus saving time and resources in the drug discovery process. researchgate.net

For series of triazole derivatives, 3D-QSAR studies have been conducted to predict their anticancer potential. nih.gov These studies utilize methods like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.gov The process involves:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. This set is typically divided into a training set to build the model and a test set to validate it. nih.gov

Descriptor Calculation : Various physicochemical properties (descriptors) of the molecules are calculated. These can include steric, electronic, hydrophobic, and topological parameters. researchgate.net

Model Generation : Statistical methods, such as multiple linear regression (MLR), genetic algorithms (GA), or artificial neural networks (ANN), are used to build a model that correlates the descriptors with the observed biological activity. nih.govscispace.comresearchgate.net

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Successful QSAR models can provide valuable insights into which structural features are essential for activity. For example, a model might indicate that increasing hydrophobicity in a specific region of the molecule or adding a hydrogen bond donor at another position could enhance the desired biological effect. researchgate.netnih.gov

Derivation of Molecular Descriptors and Their Correlation with Activity

There are no available studies that have calculated or derived specific molecular descriptors for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde and correlated them with any measured biological activity. Such studies are essential for understanding how the physicochemical properties of a molecule contribute to its biological function.

Fragment-Based QSAR for Identifying Molecular Features Influencing Activity

Similarly, no fragment-based Quantitative Structure-Activity Relationship (QSAR) analyses have been published for this compound. QSAR studies are critical in identifying which parts of a molecule are most important for its biological effects, and this information is currently not available for 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde.

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

While the synthesis of 1,2,3-triazoles is well-established, future research should focus on developing more sustainable and efficient routes specifically for 1,4,5-trisubstituted triazoles like 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde. nih.govnih.gov Current methods often rely on multi-step processes that may involve hazardous reagents or metal catalysts. mdpi.com

Future synthetic strategies could prioritize:

Green Chemistry Principles: The development of one-pot multicomponent reactions using eco-friendly solvents like water or ethanol, and minimizing the use of protecting groups and hazardous reagents. rsc.org The use of reusable heterogeneous catalysts, such as zinc-based nanocrystals, could offer a sustainable alternative to traditional copper catalysts. rsc.orgrsc.org

Catalyst Innovation: Exploring novel catalytic systems that are more economical and environmentally benign. This includes developing copper-free click reactions or utilizing highly efficient and reusable nanocatalysts to improve atom economy and reduce waste. rsc.orgrsc.org

Flow Chemistry: Implementing continuous flow synthesis methodologies can enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Designing novel one-pot sequences using sustainable solvents. rsc.org |

| Heterogeneous Catalysis | Catalyst reusability, easier product purification, reduced metal leaching. | Development of robust nanocatalysts (e.g., ZnO) for regioselective synthesis. rsc.orgrsc.org |

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yields. | Optimization of flow reactors for the continuous production of the target compound. |

Exploration of Underutilized Reactivity Modes

The reactivity of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is largely dictated by its formyl group and the triazole ring. While standard aldehyde reactions like oxidation, reduction, and imine formation are known, there are several underexplored reactivity patterns that merit investigation. mdpi.com

Future research should explore:

Cornforth Rearrangement: Investigating the reaction of the title compound with primary amines to induce a Cornforth rearrangement, which could provide a pathway to other 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com This reaction expands the synthetic utility of the parent aldehyde.

Cycloaddition Reactions: The aldehyde can be converted into various dienophiles or dienes, participating in cycloaddition reactions to construct more complex heterocyclic systems.

Triazole Ring Reactivity: While the 1,2,3-triazole ring is generally stable, exploring conditions for selective C-H functionalization or ring-opening reactions could lead to novel molecular skeletons. The electron-donating methyl groups may influence the ring's susceptibility to certain electrophilic or radical reactions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. nih.gov For 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, advanced computational modeling can provide significant insights.

Key areas for computational investigation include:

Reaction Mechanism and Regioselectivity: Using Density Functional Theory (DFT) to model reaction pathways for its synthesis and functionalization. semnan.ac.ir Such studies can elucidate transition states and predict the regioselectivity of reactions, saving significant experimental time and resources. nih.gov

Prediction of Physicochemical Properties: Calculating properties such as solubility, stability, and electronic characteristics (HOMO-LUMO gap) to forecast the molecule's behavior in different environments and its potential for specific applications, like in electronic materials. semnan.ac.ir

Molecular Docking and Dynamics: In the context of drug design, computational docking and molecular dynamics simulations can predict the binding affinity and interaction modes of derivatives with biological targets, such as enzymes or receptors. mdpi.comnih.gov This is crucial for the rational design of new bioactive compounds.

Applications in Emerging Fields

The unique structural features of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde make it a promising candidate for several emerging applications. The triazole core is known for its role in a wide range of biologically active compounds and functional materials. researchgate.netrjptonline.org

Future applied research could focus on:

Agrochemicals: The triazole moiety is a well-known pharmacophore in fungicides. researchgate.netrjptonline.org Derivatives of the title compound could be synthesized and screened for activity against various plant pathogens, potentially leading to new, more effective agrochemicals.

Catalysis: The triazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with transition metals. uq.edu.au The title compound can be used to synthesize novel ligands for catalysis in reactions such as cross-coupling, oxidation, or hydrogenation. acs.orgscite.airsc.orgrsc.org

Bioimaging Probes: The aldehyde group provides a convenient handle for conjugating the triazole scaffold to fluorophores. The resulting molecules could be developed as fluorescent probes for bioimaging, with potential applications in detecting metal ions or other biologically relevant species. nih.govrsc.orgnih.gov

| Emerging Field | Potential Role of the Compound | Research Direction |

| Agrochemicals | Scaffold for novel fungicides or plant growth regulators. | Synthesis of a library of derivatives and screening for bioactivity against plant pathogens. researchgate.net |